molecular formula C8H11N3 B7810276 N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B7810276
M. Wt: 149.19 g/mol
InChI Key: ZAVFAUNQFQJQSD-UHFFFAOYSA-N
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Description

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by its molecular structure, which includes a cyclopenta[d]pyrimidin core with a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the pyrimidinone ring followed by the introduction of the methyl group. One common synthetic route involves the cyclization of a suitable diaminopyrimidine precursor with a ketone or aldehyde under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be used as a probe or inhibitor in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can be compared with other similar compounds, such as:

  • 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine: This compound differs by the presence of a chlorine atom, which can affect its reactivity and properties.

  • N-Methyl-5H-cyclopenta[d]pyrimidin-4-amine: This compound lacks the dihydro modification, resulting in a different ring structure and potentially different chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

IUPAC Name

N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-9-8-6-3-2-4-7(6)10-5-11-8/h5H,2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFAUNQFQJQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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